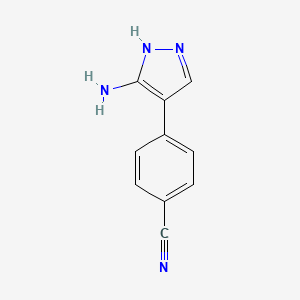

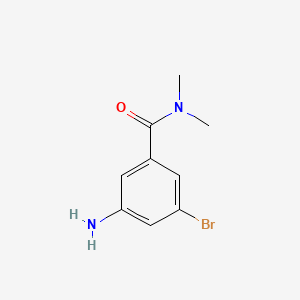

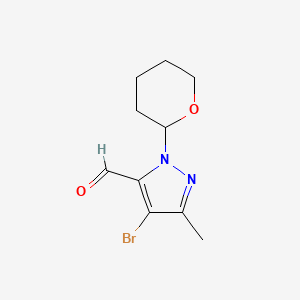

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, also known as N-phenylpyrazole-4-carboxamide, is a versatile organic compound that has been used in a wide range of scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. N-phenylpyrazole-4-carboxamide has a number of unique properties that make it an ideal choice for use in a variety of scientific research applications.

科学的研究の応用

Synthetic Chemistry

Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds . The synthetic chemistry of pyrazole derivatives has seen recent developments, including the design of novel pyrazoles, innovative routes for synthesizing pyrazoles, and potential applications . These developments include eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions .

Biological Activities

Pyrazole derivatives have been reported to have promising biological potencies . This includes a broad spectrum of physical, chemical, and biological characteristics . Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Antibacterial and Antifungal Activities

Pyrazole derivatives have been tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .

Anticancer Activities

Pyrazole is a privilege scaffold that features in many drugs, including the anticancer kinase inhibitors such as crizotinib, erdafitinib, encorafenib, and pralsetinib . This scaffold has also been commonly used as a bioisostere during lead optimization .

Fluorescent Properties

Pyrazole derivatives envelop promising agro-chemical and fluorescent potencies . This makes them useful in various scientific applications, including the development of new fluorescent materials.

作用機序

Target of Action

Similar compounds have been found to target spleen tyrosine kinase (syk), which plays a key role in the b cell receptor (bcr) signaling pathway .

Mode of Action

Compounds with similar structures have been found to inhibit syk, leading to the disruption of the bcr signaling pathway .

Biochemical Pathways

The BCR signaling pathway, which is crucial for B cell development and function, is affected by the action of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile. Abnormal activation of Syk, a key player in this pathway, is closely related to the occurrence and development of hematological malignancies .

Result of Action

Similar compounds have shown inhibitory activity on syk enzyme, affecting several other kinases .

特性

IUPAC Name |

4-(5-amino-1H-pyrazol-4-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-7-1-3-8(4-2-7)9-6-13-14-10(9)12/h1-4,6H,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAZJOZWKSLYFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

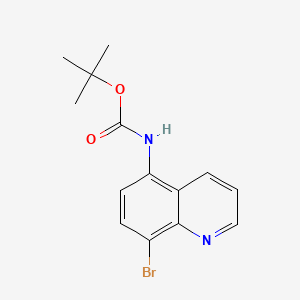

![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)

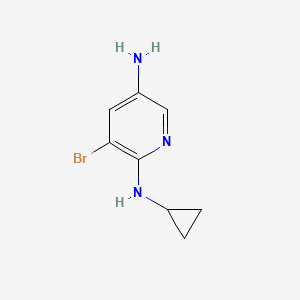

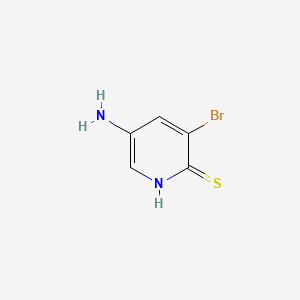

![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)

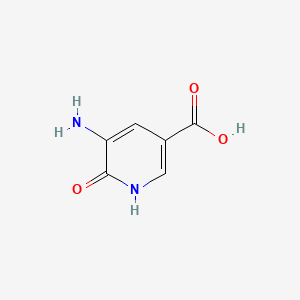

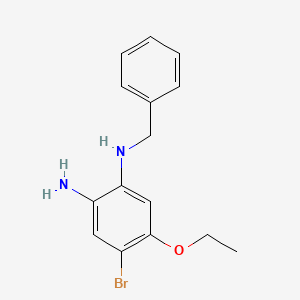

![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)